

Comprehensive Profiling of 2-Ethoxyquinolin-5-amine: Solubility Dynamics and Stability Kinetics

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Compound of Interest

Compound Name: 2-ethoxyquinolin-5-amine

Cat. No.: B8669406

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Executive Summary

The functionalization of the quinoline scaffold is a cornerstone strategy in modern drug design, yielding compounds with profound therapeutic potential ranging from antimalarials to targeted kinase inhibitors[1]. **2-Ethoxyquinolin-5-amine** represents a highly specialized derivative within this class. The strategic placement of an ethoxy group at the C2 position and a primary amine at the C5 position creates a unique physicochemical profile. This whitepaper provides a rigorous, causality-driven guide to evaluating the thermodynamic solubility and degradation kinetics of **2-ethoxyquinolin-5-amine**, tailored for analytical chemists and formulation scientists.

Molecular Architecture and Physicochemical Rationale

To design effective solubility and stability protocols, one must first deconstruct the electronic and steric environment of the molecule:

- The Quinoline Core: Provides the primary lipophilic framework and a basic nitrogen center (estimated pK_b of 6.5). This basicity dictates a highly pH-dependent solubility profile.
- The C2-Ethoxy Group: Acts as an electron-donating group (EDG) via resonance but also introduces significant steric shielding around the quinoline nitrogen. This modification increases the overall lipophilicity ($cLogP$ of 2.5) of the molecule, driving poor solubility in neutral aqueous media while rendering it highly soluble in organic solvents like DMSO and ethanol.
- The C5-Amino Group: While primary amines are typically strong bases, the C5 amine acts as an aniline derivative. Its lone pair is delocalized into the electron-deficient quinoline π -system. This delocalization reduces its basicity but makes the aromatic ring highly electron-rich, rendering the molecule exceptionally vulnerable to electrophilic attack and oxidative degradation[2].

Thermodynamic Solubility Profiling

Solubility is not a static value; it is a dynamic equilibrium dictated by the ionization state of the molecule and the dielectric constant of the medium. For basic compounds like **2-ethoxyquinolin-5-amine**, we employ the Standardized Shake-Flask Method, recognized globally as the gold standard for thermodynamic solubility determination[3].

Self-Validating Shake-Flask Protocol

To prevent false readings caused by metastable supersaturation or kinetic trapping, this protocol incorporates a self-validating mass-balance and solid-state verification loop[4].

Step 1: Media Preparation & Bracketing Prepare standard buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline). This brackets the estimated

of the quinoline nitrogen, ensuring we capture both the fully ionized and free-base states.

Step 2: Equilibration

- Add an excess of **2-ethoxyquinolin-5-amine** solid (approx. 10 mg) to 1 mL of each buffer in silanized glass vials. Causality: Silanized glass prevents the non-specific adsorption of the lipophilic free-base to the vial walls, which would artificially lower the measured solubility.
- Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium.

Step 3: Phase Separation & Saturation Check

- Centrifuge the suspension at 10,000

for 15 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 0.5 mL of the filtrate to saturate the filter membrane, preventing analyte loss via membrane binding.

Step 4: Orthogonal Quantification

- Quantify the dissolved fraction using HPLC-UV at the compound's

.
- Self-Validation (Critical): Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the compound formed a salt (e.g., hydrochloride at pH 1.2), the XRPD pattern will differ from the free-base input. Solubility values are only valid if the solid-state form is definitively known.

Quantitative Solubility Summary

Parameter	Estimated Behavior	Mechanistic Rationale
Aqueous (pH 1.2)	High (>10 mg/mL)	Protonation of the quinoline nitrogen forms a highly soluble, polar cationic species.
Aqueous (pH 7.4)	Low (<0.1 mg/mL)	The neutral free-base dominates; the lipophilic C2-ethoxy group drives precipitation.
Organic (DMSO)	Very High (>50 mg/mL)	Favorable thermodynamic solvation of both the aromatic core and the ethoxy moiety.

Stability Kinetics and Forced Degradation

According to [5], a comprehensive stability profile must challenge the molecule across hydrolytic, oxidative, and photolytic vectors.

Mechanistic Vulnerabilities

- **Oxidative Oligomerization:** The C5-amino group makes the quinoline ring highly susceptible to oxidation. Under oxidative stress, 5-aminoquinolines undergo radical-mediated coupling at the C3, C6, and C8 positions, forming intensely colored phenazine-like oligomers[2].
- **Acid-Catalyzed Ether Cleavage:** While ethers are generally stable, the C2 position of quinoline is highly activated. Under severe acidic conditions and heat, the C2-ethoxy group can be hydrolyzed to yield a 2-quinolone (carbostyryl) derivative.

Self-Validating Forced Degradation Protocol

This protocol ensures that all degradation pathways are accounted for without over-stressing the molecule into secondary, non-physiologically relevant degradation.

Step 1: Stress Initiation Prepare 1 mg/mL solutions of the API in a 50:50 Acetonitrile:Water diluent. Subject the aliquots to the following conditions:

- **Acidic:** 0.1 M HCl at 60 °C for 24 hours.

- Basic: 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative: 3%
at 25 °C for 24 hours.
- Photolytic: Exposure to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B compliant).

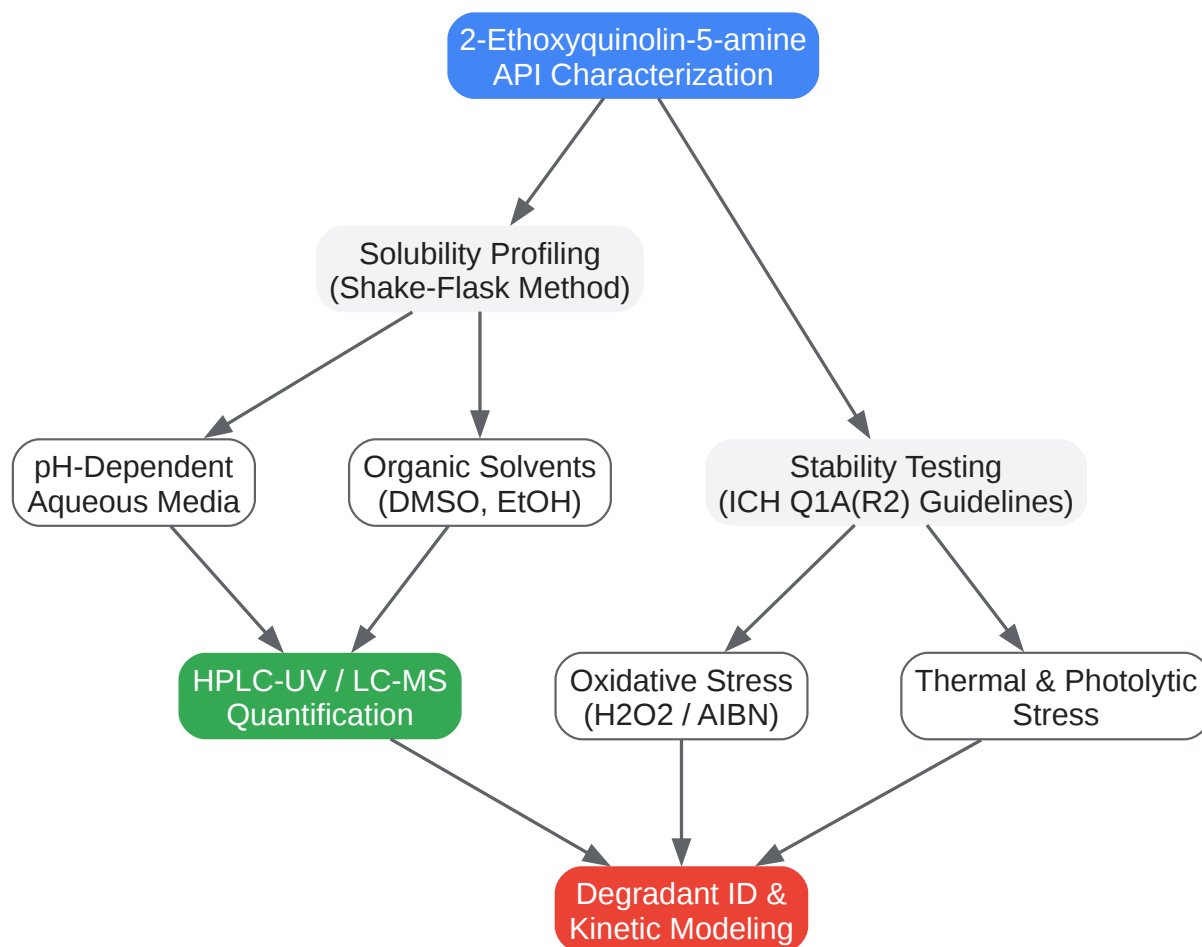
Step 2: Quenching and Analysis Neutralize the acidic/basic samples to pH 7.0 to halt degradation. Analyze via LC-MS equipped with a Diode Array Detector (DAD).

Step 3: Mass Balance Validation Self-Validation: Calculate the total chromatographic area of the stressed sample (Intact API + All Degradant Peaks). This total must equal the area of an unstressed control sample \pm 5%. Causality: If the mass balance falls below 95% (particularly in the oxidative sample), it indicates that the 5-amino group has polymerized into insoluble phenazine oligomers that precipitated out of solution or permanently retained on the HPLC column[2].

Stress Condition	Reagent / Environment	Primary Expected Degradation Pathway
Hydrolytic (Acidic)	0.1 M HCl, 60°C, 24h	Cleavage of the ether to form a 2-quinolone derivative.
Hydrolytic (Basic)	0.1 M NaOH, 60°C, 24h	High stability; minimal degradation expected.
Oxidative	3% , 25°C, 24h	N-oxidation and radical-mediated amine oligomerization.
Photolytic	ICH Q1B Chamber	Photo-oxidation and radical-mediated ring degradation.

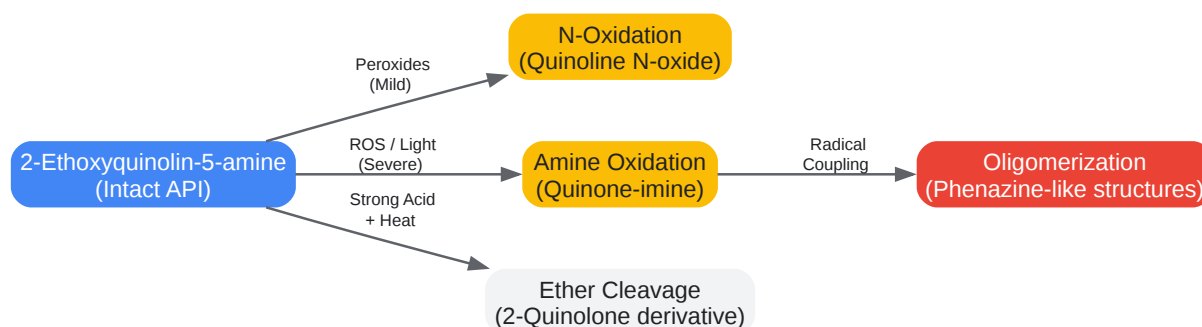
Experimental Workflows and Mechanistic Diagrams

The following diagrams map the logical execution of the analytical workflows and the chemical causality of the degradation pathways.



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Analytical workflow for the solubility and stability profiling of **2-ethoxyquinolin-5-amine**.



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Proposed oxidative and hydrolytic degradation pathways for **2-ethoxyquinolin-5-amine**.

Conclusion

The successful development and formulation of **2-ethoxyquinolin-5-amine** hinge on mitigating its inherent liabilities. While the C2-ethoxy group provides favorable lipophilicity, it restricts neutral aqueous solubility, necessitating pH-adjusted or co-solvent-based formulations. Furthermore, the electron-rich nature imparted by the C5-amino group demands stringent protection from oxidative vectors during synthesis, storage, and formulation. By applying the self-validating protocols outlined above, researchers can generate highly reliable, ICH-compliant data to drive this compound through the development pipeline.

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